Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethylsulfanyl)phenyl]sulfamoyl]phenyl]acetate
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Description
Scientific Research Applications
Synthesis and Biological Activity
The compound shows potential in synthesizing various bioactive molecules. For instance, Gein et al. (2018) demonstrated the synthesis of compounds with analgesic and anti-inflammatory activities using methyl aroylpyruvates, a category to which our compound of interest may belong. Their work highlights the potential of such compounds in medicinal chemistry (Gein, Bobrovskaya, Dmitriev, Makhmudov, & Belonogova, 2018).
Antimicrobial Properties
Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethylsulfanyl)phenyl]sulfamoyl]phenyl]acetate derivatives have been studied for their antimicrobial properties. Hussein (2018) synthesized novel sulfonamide hybrids bearing carbamate/acyl-thiourea scaffolds, showing significant antimicrobial activities. This suggests the compound's potential in developing new antimicrobial agents (Hussein, 2018).
Coordination and Catalytic Use
Zábranský, Císařová, & Štěpnička (2018) explored the coordination and catalytic applications of related compounds. They investigated the sulfonation of related compounds and their use in forming stable sulfonate salts, indicating potential applications in catalysis (Zábranský, Císařová, & Štěpnička, 2018).
Chemical Transformations
The compound may also serve as a precursor for various chemical transformations. Rudyakova et al. (2006) demonstrated the hydrolytic transformation of related compounds, producing N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids. Such transformations are crucial in synthesizing diverse bioactive molecules (Rudyakova, Evstaf’eva, Rozentsveig, Mirskova, & Levkovskaya, 2006).
properties
IUPAC Name |
methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethylsulfanyl)phenyl]sulfamoyl]phenyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO6S2/c1-26-14-8-11(9-17(23)28-3)16(10-15(14)27-2)30(24,25)22-12-4-6-13(7-5-12)29-18(19,20)21/h4-8,10,22H,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPFGNVOJHASPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)NC2=CC=C(C=C2)SC(F)(F)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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